molecular formula C22H31N5O B3814346 1-cyclohexyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

1-cyclohexyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3814346
M. Wt: 381.5 g/mol
InChI Key: ULMFAYKJTAIHBV-UHFFFAOYSA-N
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Description

The compound “1-cyclohexyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a cyclohexyl group, a phenyl group, a piperidinyl group, and a 1H-1,2,3-triazole-4-carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would form a six-membered ring, while the phenyl group would form a six-membered aromatic ring. The piperidinyl group would also form a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. Potential reactions could include hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting and boiling points, solubility in various solvents, and stability under different conditions .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, handling should be done with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further studies to determine its potential applications, such as in medicine or industry. This could include studies to determine its biological activity, stability, and toxicity .

properties

IUPAC Name

1-cyclohexyl-N-[2-(3-phenylpiperidin-1-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c28-22(21-17-27(25-24-21)20-11-5-2-6-12-20)23-13-15-26-14-7-10-19(16-26)18-8-3-1-4-9-18/h1,3-4,8-9,17,19-20H,2,5-7,10-16H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMFAYKJTAIHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)NCCN3CCCC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-N-[2-(3-phenylpiperidin-1-yl)ethyl]triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-cyclohexyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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1-cyclohexyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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1-cyclohexyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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1-cyclohexyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
1-cyclohexyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
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1-cyclohexyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

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